5-(Boc-氨基)-四氢-吡喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

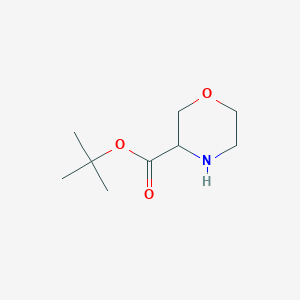

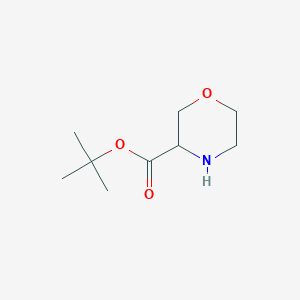

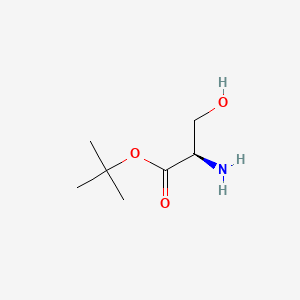

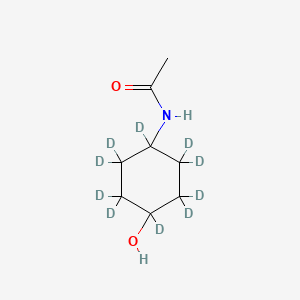

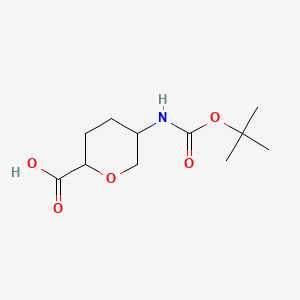

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, also known as Boc-5-Ava-OH, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular formula of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is C10H19NO4 . The InChI Key is GFMRZAMDGJIWRB-UHFFFAOYSA-N . The SMILES string is CC©©OC(=O)NCCCCC(=O)O .Chemical Reactions Analysis

The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

The melting point of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is 48°C to 52°C . The boiling point is 160°C to 168°C (0.8mmHg) . The molecular weight is 217.265 g/mol .科学研究应用

BOC Protection of Amines

- Field : Organic Chemistry

- Application : BOC protection is a method used in organic synthesis to protect amines. The BOC group (tert-butyloxycarbonyl) is added to the amine to prevent it from reacting during a chemical reaction .

- Method : This process involves the use of BOC anhydride and can be carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Dual Protection of Amino Functions

- Field : Organic Chemistry

- Application : Dual protection of amino functions involving Boc is a method used in the synthesis of multifunctional targets .

- Method : This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

安全和危害

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

属性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROSRTMHTJHLLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。